molecular formula C8H16N2 B1305804 Octahydro-1h-pyrido[1,2-a]pyrazine CAS No. 4430-75-5

Octahydro-1h-pyrido[1,2-a]pyrazine

Cat. No. B1305804
CAS RN: 4430-75-5
M. Wt: 140.23 g/mol
InChI Key: ONHPOXROAPYCGT-UHFFFAOYSA-N
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Description

Octahydro-1h-pyrido[1,2-a]pyrazine is a bicyclic compound that has been the subject of various synthetic studies due to its relevance in medicinal chemistry. It is a structural fragment of several drugs and is known for its conformationally constrained structure, which makes it an interesting target for the synthesis of unnatural amino acids and other bioactive molecules .

Synthesis Analysis

The synthesis of octahydro-1h-pyrido[1,2-a]pyrazine derivatives has been approached through different routes. One efficient method starts with 1,3-dichloro-2-propanol and N-tosylated diethylenetriamine, leading to the title compound confirmed by spectroscopy and X-ray diffraction . Another study reports the synthesis of conformationally constrained unnatural bicyclic amino acids, specifically (9aR)- and (9aS)-octahydropyrido[1,2-a]pyrazine-(3S)-carboxylate (Opc), which can be used as a modular unit for constructing unnatural oligopeptides . Additionally, a synthesis route involving a 3-fold amino substitution of methyl 6-chloro-5-oxohexanoate has been described, leading to 2,7-substituted derivatives .

Molecular Structure Analysis

The molecular structure of octahydro-1h-pyrido[1,2-a]pyrazine derivatives has been determined through various spectroscopic techniques. Stereochemical studies have assigned configurations to substituted derivatives based on their infrared (IR) and nuclear magnetic resonance (NMR) spectra, with a preference for the trans-fused ring conformation . The structure of the core compound has also been confirmed by X-ray diffraction .

Chemical Reactions Analysis

Chemical reactions involving octahydro-1h-pyrido[1,2-a]pyrazine derivatives include functionalization at specific positions on the bicyclic lactam, such as the synthesis of trans-7-hydroxymethyl-2-(2-benz[d]isoxazol-3-yl) derivatives . Oxidation reactions have been used to transform octahydropyrido[1,2-a]pyrazine derivatives into various oxidized products, which can further undergo transformations such as methylation and reduction to yield larger ring systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of octahydro-1h-pyrido[1,2-a]pyrazine derivatives are closely related to their molecular structure. The constrained bicyclic framework influences the compound's reactivity and interaction with other molecules. The trans-fused ring conformation affects the compound's spectroscopic characteristics, as seen in the IR and NMR studies . The derivatives' solubility, stability, and reactivity are essential for their application in synthesizing bioactive molecules and drugs .

Relevant Case Studies

Case studies involving octahydro-1h-pyrido[1,2-a]pyrazine derivatives have demonstrated their utility in synthesizing various bioactive compounds. For instance, the synthesis of unnatural amino acids such as Opc provides insights into the construction of peptides with potential therapeutic applications . The synthesis of optical antipodes from a single chiral synthon showcases the compound's versatility in stereochemical manipulations . These studies highlight the compound's significance in drug development and organic synthesis.

Future Directions

The future directions in the research of Octahydro-1H-pyrido[1,2-a]pyrazine could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities . More detailed studies on its mechanism of action could also be beneficial .

properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-5-10-6-4-9-7-8(10)3-1/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHPOXROAPYCGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCNCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10386908
Record name octahydro-1h-pyrido[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octahydro-1h-pyrido[1,2-a]pyrazine

CAS RN

4430-75-5
Record name octahydro-1h-pyrido[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-1,4-Diazabicyclo[4.4.0]decane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
B Le Bourdonnec, AJ Goodman… - Journal of medicinal …, 2006 - ACS Publications
To better understand structural requirements for a μ ligand of the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class to interact with the μ opioid receptor, we have described in the …
Number of citations: 27 pubs.acs.org
C Prakash, V Soliman - Drug metabolism and disposition, 1997 - ASPET
The absorption and metabolism of a novel antianxiety drug candidate, CP-93,393, ((7S,9aS)-2-(pyrimidin-2-yl)-7-(succinimidomethyl)-octahydro-1H-pyrido[1,2-a]pyrazine) were …
Number of citations: 37 dmd.aspetjournals.org
C Prakash, D Cui, JG Baxter, GM Bright, J Miceli… - Drug metabolism and …, 1998 - ASPET
CP-93,393 [(7S,9aS)-1-(2-pyrimidin-2-yloctahydropyrido[1,2-a] pyrazin-7-ylmethyl)pyrrolidine-2,5-dione] is a new anxiolytic drug with highly selective serotonin 5-hydroxytryptamine 1A …
Number of citations: 31 dmd.aspetjournals.org
ZH Wang, Y You, JQ Zhao, YP Zhang, JQ Yin… - Molecules, 2023 - mdpi.com
Heteroarene 1, n-zwitterions are powerful and versatile building blocks in the construction of heterocycles and have received increasing attention in recent years. In particular, …
Number of citations: 3 www.mdpi.com
M Moloudi, H Kabirifard, S Piri… - Heterocyclic …, 2018 - degruyter.com
Reactions of ethyl 4-aryl-2,4-dioxobutanoates 1a–c at ambient temperature with diaminomaleonitrile in glacial acetic acid and with malononitrile in ethanol/H 2 O (1:1) led to the …
Number of citations: 5 www.degruyter.com
M Moloudi, H Kabirifard, R Kabirifard… - Journal of Sulfur …, 2017 - Taylor & Francis
The one-pot synthesis of a novel class of 5-(2-alkoxy-2-phenyl-1-N-phenylthiocarbamoylethenyl)-6-oxo-1,6-dihydropyrazine-2,3-dicarbonitriles (2a–o) is achieved in moderate to good …
Number of citations: 6 www.tandfonline.com
F Azam, IA Ibn-Rajab, AA Alruiad - Die Pharmazie-An …, 2009 - ingentaconnect.com
The adenosine A2A receptor (AA2AR) has emerged as an attractive target for the treatment of Parkinson's disease. Evidence suggests that antagonists of the AA2AR may be …
Number of citations: 42 www.ingentaconnect.com
FI Carroll, RE Dolle - ChemMedChem, 2014 - Wiley Online Library
N‐Substituted trans‐3,4‐dimethyl‐4‐(3‐hydroxyphenyl)piperidines are a class of pure opioid receptor antagonists with a novel pharmacophore. This opioid receptor antagonist …
NM Kelly, A Wellejus, H Elbrønd-Bek… - Bioorganic & medicinal …, 2013 - Elsevier
Esaprazole, a molecule previously acknowledged to protect against stomach and intestinal ulcers was surprisingly discovered to have neuroprotective activities and σ 1 binding in vitro. …
Number of citations: 1 www.sciencedirect.com
DG Brown, PR Bernstein, A Griffin… - Journal of Medicinal …, 2014 - ACS Publications
A new series of potent and selective histamine-3 receptor (H 3 R) antagonists was identified on the basis of an azaspiro[2.5]octane carboxamide scaffold. Many scaffold modifications …
Number of citations: 28 pubs.acs.org

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